molecular formula C18H16N2O2S B590953 N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide CAS No. 1439488-21-7

N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide

Cat. No. B590953
CAS RN: 1439488-21-7
M. Wt: 324.398
InChI Key: QMBOZLGNPMVERZ-UHFFFAOYSA-N
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Description

“N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazines . Benzothiazines are aromatic heterocyclic compounds containing a benzene fused to a thiazine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazine ring, which is a six-membered cyclic compound containing four carbon atoms, one nitrogen atom, and one sulfur atom . The presence of the 4-oxo group indicates a carbonyl group (=O) at the 4th position of the benzothiazine ring .


Chemical Reactions Analysis

The chemical reactions of “N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide” would depend on its functional groups. The amide group (-CONH2) is typically involved in condensation reactions, while the 4-oxo group may undergo redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide” would be influenced by its functional groups and overall structure . For instance, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Neuroscience Research

CAY10680 has been identified as a dual inhibitor of monoamine oxidase B (MAO-B) and adenosine A2A receptors . This makes it a valuable compound in neuroscience research, particularly in the study of neurodegenerative disorders like Parkinson’s disease. By inhibiting MAO-B, CAY10680 helps prevent the breakdown of dopamine, which is crucial for neuronal communication. The blockade of adenosine A2A receptors is also beneficial as it enhances the function of dopamine D2 receptors .

Parkinson’s Disease Treatment Strategies

The compound’s ability to spare dopamine and selectively inhibit key receptors and enzymes positions it as a potential therapeutic agent for Parkinson’s disease. Inhibition of adenosine A2A receptors has been shown to enhance D2 receptor function, suggesting that CAY10680 could be part of a treatment strategy to improve motor control in patients with Parkinson’s disease .

Receptor Pharmacology

CAY10680’s selective inhibition profile is significant in receptor pharmacology. It offers a model for studying the interactions between adenosine A2A receptors and dopamine D2 receptors in the central nervous system. This can lead to a better understanding of receptor functions and the development of drugs that can modulate these receptors for various neurological conditions .

Biochemical Research

In biochemical research, CAY10680 serves as a tool to study the biochemical pathways involved in dopamine catabolism. Its selective inhibition of MAO-B can be used to observe the effects of increased dopamine levels and understand the biochemical basis of diseases characterized by dopamine dysregulation .

Therapeutic Applications

Beyond its potential in treating Parkinson’s disease, CAY10680 may have broader therapeutic applications. Its pharmacological profile suggests it could be used to alleviate symptoms in other conditions where dopamine and adenosine receptors play a role, such as certain psychiatric disorders or chronic pain syndromes .

Bowel Syndrome Relief

CAY10680 has been suggested to have potential in alleviating chronic abdominal pain and restoring balanced bowel habits, which could make it a candidate for treating conditions like irritable bowel syndrome. This application stems from its biochemical properties that could affect gut motility and pain perception .

Mechanism of Action

Target of Action

N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide, also known as CAY10680, is a dual inhibitor that selectively targets both Monoamine Oxidase B (MAO-B) and Adenosine A2A receptors . These targets play significant roles in the nervous system and are associated with neurodegenerative disorders .

Mode of Action

CAY10680 interacts with its targets by inhibiting their activity. It inhibits MAO-B activity with an IC50 value of 34.9 nM and adenosine A2A receptors with a Ki value of 39.5 nM . This selective inhibition results in changes in the biochemical pathways associated with these targets .

Biochemical Pathways

The inhibition of MAO-B by CAY10680 affects the catabolism of dopamine, a neurotransmitter involved in reward and pleasure systems . On the other hand, the inhibition of adenosine A2A receptors has been shown to enhance dopamine D2 receptor function . This dual inhibition can lead to changes in the biochemical pathways associated with dopamine signaling .

Pharmacokinetics

The compound’s solubility in dmf and dmso suggests that it may have good bioavailability .

Result of Action

The result of CAY10680’s action is the modulation of dopamine signaling in the central nervous system. By inhibiting MAO-B and adenosine A2A receptors, CAY10680 can potentially enhance dopamine signaling . This has implications for the treatment of neurodegenerative disorders such as Parkinson’s disease .

Action Environment

The action of CAY10680 can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by its storage conditions . Additionally, the compound’s action may be influenced by the presence of other substances in the environment, such as other drugs or chemicals .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact . Without specific data, it’s difficult to provide a detailed safety profile.

properties

IUPAC Name

N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-16(12-6-9-13-7-2-1-3-8-13)20-18-19-15-11-5-4-10-14(15)17(22)23-18/h1-5,7-8,10-11H,6,9,12H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBOZLGNPMVERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NC3=CC=CC=C3C(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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